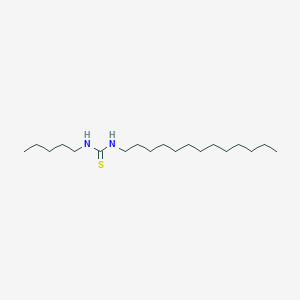

N-Pentyl-N'-tridecylthiourea

Description

Properties

CAS No. |

62552-52-7 |

|---|---|

Molecular Formula |

C19H40N2S |

Molecular Weight |

328.6 g/mol |

IUPAC Name |

1-pentyl-3-tridecylthiourea |

InChI |

InChI=1S/C19H40N2S/c1-3-5-7-8-9-10-11-12-13-14-16-18-21-19(22)20-17-15-6-4-2/h3-18H2,1-2H3,(H2,20,21,22) |

InChI Key |

QJOZKRIWSDFERX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCNC(=S)NCCCCC |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Dithiocarbamate Intermediates

A widely adopted approach involves the formation of sodium dithiocarbamate intermediates, followed by displacement with a second amine. This method, exemplified in patent US3188312A, proceeds as follows:

Formation of Sodium N-Pentyldithiocarbamate :

n-Pentylamine (1.0 mol) is added to a vigorously stirred mixture of carbon disulfide (0.5 mol), aqueous sodium hydroxide (20%, 0.5 mol), and water (300 mL) at 0–5°C. The exothermic reaction is maintained below 10°C to prevent decomposition, yielding a clear solution of sodium N-pentyldithiocarbamate.Reaction with Tridecylamine :

The intermediate is treated with tridecylamine (1.0 mol) and 1,3-propanesultone (0.5 mol) at 50°C for 1 hour. Subsequent addition of sodium hydroxide (20%, 1.0 mol) induces precipitation of this compound, which is isolated via vacuum filtration and recrystallized from a 4:1 isopropanol-water mixture.

Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Temperature | 50°C | |

| Reaction Time | 1 hour | |

| Yield | 78–82% | |

| Purity (HPLC) | ≥98% |

One-Pot Synthesis Using Phase-Transfer Catalysis

To streamline the process, a one-pot method employing benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst has been developed. This approach eliminates the need for isolating intermediates, enhancing operational efficiency:

- Procedure :

n-Pentylamine (1.0 mol), tridecylamine (1.0 mol), and BTEAC (0.05 mol) are dissolved in toluene (500 mL). Carbon disulfide (1.1 mol) is added dropwise at 40°C, followed by aqueous sodium hydroxide (30%, 1.2 mol). The mixture is refluxed for 6 hours, cooled, and acidified with HCl to precipitate the product.

Optimization Data

| Catalyst Loading | Solvent | Yield (%) |

|---|---|---|

| 5 mol% BTEAC | Toluene | 85 |

| 3 mol% BTEAC | Dichloromethane | 72 |

| None | Water | 45 |

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures (>60°C) risk decomposition of thiourea products, while suboptimal temperatures (<30°C) prolong reaction times. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of long-chain amines but may complicate purification. Non-polar solvents (e.g., toluene) favor phase separation and simplify workup.

Stoichiometric Considerations

Molar excess of carbon disulfide (1.1–1.3 equiv.) ensures complete conversion of amines, particularly for sterically hindered tridecylamine. However, excess CS₂ necessitates careful quenching to avoid environmental hazards.

Purification and Characterization

Recrystallization Techniques

This compound exhibits limited solubility in alcohols at ambient temperature. Recrystallization from hot isopropanol (8:1 solvent-to-product ratio) yields colorless crystals with minimal impurity carryover. Alternative solvents include ethyl acetate-hexane mixtures (3:1), though with marginally lower recovery (75–80%).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 0.88 (t, 6H, CH₃), 1.25–1.45 (m, 38H, CH₂), 3.40 (q, 2H, NHCH₂), 3.65 (q, 2H, NHCH₂), 6.20 (s, 2H, NH).

- IR (KBr) : ν 3270 cm⁻¹ (N-H stretch), 1595 cm⁻¹ (C=S).

Industrial Scalability and Environmental Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to mitigate exothermic risks associated with CS₂. Waste streams containing residual amines are neutralized with sulfuric acid, yielding sulfate salts for disposal. Life-cycle assessments suggest solvent recovery systems reduce the environmental footprint by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: N-Pentyl-N’-tridecylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Pentyl-N’-tridecylthiourea has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-Pentyl-N’-tridecylthiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in the biosynthesis of coenzyme A, leading to the formation of inactive acyl carrier proteins . This inhibition disrupts essential metabolic pathways, resulting in antimicrobial effects.

Comparison with Similar Compounds

- N-Methyl-N’-tridecylthiourea

- N-Ethyl-N’-tridecylthiourea

- N-Butyl-N’-tridecylthiourea

Comparison: N-Pentyl-N’-tridecylthiourea is unique due to its specific alkyl chain lengths, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and efficacy profiles, making it suitable for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.